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Cat. No.: B039796

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-iodo-3-
methylbenzene (CAS No: 116632-40-7), a halogenated aromatic compound with significant
potential as a versatile building block in organic synthesis.[1][2][3] This document details its
chemical and physical properties, provides a representative experimental protocol for its
synthesis via the Sandmeyer reaction, and explores its applications in palladium-catalyzed
cross-coupling reactions. The differential reactivity of the carbon-iodine and carbon-chlorine
bonds makes this compound a valuable intermediate for the regioselective synthesis of
complex molecules, a critical aspect of modern drug discovery and development. This guide is
intended to serve as a key resource for researchers and professionals in the fields of medicinal
chemistry, organic synthesis, and materials science.

Chemical Identity and Physical Properties

2-Chloro-1-iodo-3-methylbenzene is a substituted aromatic hydrocarbon containing chloro,
iodo, and methyl functional groups. Its unique substitution pattern and the presence of two
different halogen atoms make it a valuable synthon for further chemical transformations.

Table 1: Chemical Identifiers and Nomenclature
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Identifier Value
IUPAC Name 2-Chloro-1-iodo-3-methylbenzene[1]
CAS Number 116632-40-7[1][2][3]

Molecular Formula

C7HsCI[1][2][3]

Synonyms

1-lodo-2-chloro-3-methyl-benzene

Table 2: Physicochemical Properties

Property Value

Molecular Weight 252.48 g/mol [1][2][3]

Density 1.806 g/cm3 (Predicted)[4]

Boiling Point 248.9 °C at 760 mmHg (Predicted)[4]
Flash Point 104.3 °C (Predicted)[4]

LogP 3.6 (Predicted)[1]

Solubility Insoluble in water (Predicted)[4]

Synthesis of 2-Chloro-1-iodo-3-methylbenzene

A common and effective method for the synthesis of aryl iodides from primary aryl amines is

the Sandmeyer reaction.[5][6][7] This reaction involves the diazotization of an aniline derivative

followed by treatment with an iodide salt. The following is a representative experimental

protocol for the synthesis of 2-Chloro-1-iodo-3-methylbenzene from 2-chloro-3-methylaniline.

Experimental Protocol: Synthesis via Sandmeyer

Reaction

Starting Material: 2-Chloro-3-methylaniline (CAS: 29027-17-6)

Reagents and Solvents:
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» Concentrated Hydrochloric Acid (HCI)

e Sodium Nitrite (NaNO2)

e Potassium lodide (KI)

e |ce

 Diethyl ether or Dichloromethane

e Saturated Sodium Bicarbonate (NaHCOs) solution
o Saturated Sodium Thiosulfate (Na2S203) solution
e Anhydrous Magnesium Sulfate (MgSQOa) or Sodium Sulfate (NazSOa)
o Deionized Water

Procedure:

» Diazotization:

o In a three-necked round-bottom flask equipped with a mechanical stirrer and a
thermometer, dissolve 2-chloro-3-methylaniline in a mixture of concentrated hydrochloric
acid and water.

o Cool the solution to 0-5 °C in an ice-salt bath.

o Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the
temperature remains below 5 °C.

o Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to
ensure full formation of the diazonium salt.

¢ |odination:

o In a separate beaker, dissolve potassium iodide in water.
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o Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution
with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

o Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

e Work-up and Purification:

o Transfer the reaction mixture to a separatory funnel and extract the product with diethyl
ether or dichloromethane.

o Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated
sodium thiosulfate solution (to remove any residual iodine), and brine.

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

o The crude product can be further purified by vacuum distillation or column
chromatography on silica gel to yield pure 2-Chloro-1-iodo-3-methylbenzene.

Applications in Organic Synthesis: Regioselective
Cross-Coupling

A key application of 2-Chloro-1-iodo-3-methylbenzene in drug development and organic
synthesis lies in its utility in palladium-catalyzed cross-coupling reactions. The significant
difference in the bond dissociation energies of the C-I and C-CI bonds allows for regioselective
functionalization. The C-1 bond is more reactive and will preferentially undergo oxidative
addition to a palladium(0) catalyst, leaving the C-Cl bond intact for subsequent transformations.
This enables a stepwise and controlled construction of complex molecular architectures.

Below is a logical workflow illustrating the sequential functionalization of 2-Chloro-1-iodo-3-
methylbenzene using two common palladium-catalyzed cross-coupling reactions: the Suzuki-
Miyaura coupling and the Sonogashira coupling.
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Sequential Cross-Coupling Workflow

This diagram illustrates how 2-Chloro-1-iodo-3-methylbenzene can be selectively
functionalized at the more reactive iodo position via either a Suzuki-Miyaura or Sonogashira
coupling. The resulting chloro-substituted intermediate can then undergo a second cross-
coupling reaction at the chloro position, leading to the synthesis of complex, multi-substituted
aromatic compounds.

Spectral Data (Representative)

While experimentally obtained spectra for 2-Chloro-1-iodo-3-methylbenzene are not readily
available in the public domain, the following table provides predicted and analogous spectral
data to aid in its characterization.

Table 3: Representative Spectral Data
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Spectrum Predicted/Analogous Data

Aromatic protons are expected in the range of o
1H NMR 7.0-7.6 ppm. The methyl protons would appear
as a singlet around & 2.3-2.5 ppm.

Aromatic carbons are expected in the range of &
120-145 ppm. The carbon bearing the iodine

13C NMR atom would be significantly shielded (around &
90-100 ppm). The methyl carbon would appear
around & 20-25 ppm.

Expected peaks for C-H stretching of the
aromatic ring (~3000-3100 cm™1), C-H

R (Infrared) stretching of the methyl group (~2850-2960
cm~1), C=C stretching of the aromatic ring
(~1450-1600 cm™1), and C-Cl stretching (~700-

800 cm™1),

The molecular ion peak [M]* would be expected
Mass Spec (MS) at m/z 252, with a characteristic isotopic pattern
for one chlorine atom ([M+2]*+ at ~33% of [M]*).

Safety and Handling

As with all halogenated aromatic compounds, 2-Chloro-1-iodo-3-methylbenzene should be
handled with appropriate personal protective equipment (PPE), including safety goggles,
gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the
supplier.

Conclusion

2-Chloro-1-iodo-3-methylbenzene is a valuable and versatile building block for organic
synthesis. Its differential reactivity in palladium-catalyzed cross-coupling reactions provides a
powerful tool for the regioselective construction of complex molecules, which is of particular
interest to researchers in drug discovery and materials science. This technical guide serves as
a foundational resource for understanding and utilizing this important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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